7-Chlorothieno[2,3-d]pyridazin-4(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5H-thieno[2,3-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-5-4-3(1-2-11-4)6(10)9-8-5/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIOZSRUIJWAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of the 7 Chlorothieno 2,3 D Pyridazin 4 5h One Scaffold
Nucleophilic Substitution Reactions at the Chlorinated Position
The chlorine atom at the C-7 position of the thieno[2,3-d]pyridazinone ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyridazinone ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. This allows for the displacement of the chloride ion by a wide array of nucleophiles.
The displacement of the 7-chloro substituent by nitrogen-based nucleophiles is a common and straightforward method for introducing diverse amino groups onto the scaffold. This reaction typically proceeds by treating 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one with a primary or secondary amine, often in a high-boiling point solvent and sometimes in the presence of a base to neutralize the HCl generated. This method provides access to a library of 7-aminothieno[2,3-d]pyridazin-4(5H)-one derivatives. beilstein-journals.orgresearchgate.net The reaction conditions can be tailored based on the nucleophilicity of the amine.
| Nucleophile | Product | Typical Conditions |
|---|---|---|
| Piperidine | 7-(Piperidin-1-yl)thieno[2,3-d]pyridazin-4(5H)-one | Excess amine, Ethanol, Reflux |
| Morpholine | 7-(Morpholino)thieno[2,3-d]pyridazin-4(5H)-one | Excess amine, DMF, 100 °C |
| Aniline | 7-(Phenylamino)thieno[2,3-d]pyridazin-4(5H)-one | K₂CO₃, NMP, 150 °C |
| Benzylamine | 7-(Benzylamino)thieno[2,3-d]pyridazin-4(5H)-one | Triethylamine, Dioxane, Reflux |
Analogous to amination, the 7-chloro group can be readily substituted by sulfur-based nucleophiles. Reactions with thiols (R-SH) or their more nucleophilic thiolate salts (R-S⁻ Na⁺) yield 7-(alkylthio)- or 7-(arylthio)thieno[2,3-d]pyridazin-4(5H)-ones. These reactions are typically performed in the presence of a base, such as sodium hydroxide (B78521) or sodium hydride, to deprotonate the thiol and generate the thiolate in situ.
| Nucleophile | Product | Typical Conditions |
|---|---|---|
| Sodium thiomethoxide (NaSMe) | 7-(Methylthio)thieno[2,3-d]pyridazin-4(5H)-one | DMF, Room Temperature |
| Thiophenol | 7-(Phenylthio)thieno[2,3-d]pyridazin-4(5H)-one | NaOH, Ethanol, Reflux |
| Sodium sulfide (B99878) (Na₂S) | 7,7'-Thiobis(thieno[2,3-d]pyridazin-4(5H)-one) | Water/Ethanol, Reflux |
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the chlorine atom to form the corresponding ethers. These reactions are generally carried out under anhydrous conditions using a pre-formed sodium or potassium alkoxide/phenoxide, or by reacting the alcohol/phenol in the presence of a strong base like sodium hydride.
| Nucleophile | Product | Typical Conditions |
|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | 7-Methoxythieno[2,3-d]pyridazin-4(5H)-one | Methanol, Reflux |
| Sodium phenoxide (NaOPh) | 7-Phenoxythieno[2,3-d]pyridazin-4(5H)-one | DMF, 100 °C |
| Potassium tert-butoxide (KOtBu) | 7-(tert-Butoxy)thieno[2,3-d]pyridazin-4(5H)-one | THF, Reflux |
Functional Group Interconversions on the Thiophenone and Pyridazinone Rings
Beyond substitution at the C-7 position, the scaffold can undergo functional group interconversions. The pyridazinone ring possesses a secondary amine (N-H) at the 5-position, which can be readily functionalized. Deprotonation with a suitable base (e.g., potassium carbonate or sodium hydride) followed by treatment with an electrophile, such as an alkyl or benzyl (B1604629) halide, leads to N-alkylation, yielding 5-substituted derivatives. Another potential transformation is the thionation of the pyridazinone carbonyl group using reagents like Lawesson's reagent to produce the corresponding 7-chlorothieno[2,3-d]pyridazine-4(5H)-thione. nih.gov
Electrophilic Aromatic Substitution on the Thiophene (B33073) Moiety
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult to achieve on the this compound scaffold. researchgate.net The pyridazinone ring is strongly electron-withdrawing, which significantly deactivates the fused thiophene ring towards attack by electrophiles. lumenlearning.comyoutube.com Attempting such reactions would likely require harsh conditions that could lead to decomposition of the starting material rather than the desired substitution. Consequently, this pathway is not a common strategy for the derivatization of this particular heterocyclic system.
Cross-Coupling Reactions for Diverse Functionalization (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of the 7-chloro position, offering a milder alternative to traditional SNAr reactions and enabling the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to synthesize. researchgate.netnih.gov
The Suzuki-Miyaura coupling is a widely used method to introduce aryl, heteroaryl, or vinyl substituents at the C-7 position. nih.govresearchgate.netorganic-chemistry.org This reaction involves the coupling of the 7-chloro scaffold with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.gov
Another key transformation is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds with a broad range of amines, including those that are poor nucleophiles in SNAr reactions. wikipedia.orgrsc.org This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a strong, non-nucleophilic base. researchgate.netbeilstein-journals.orgnih.gov Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and Heck coupling (with alkenes), can also be employed to further diversify the scaffold. nih.govorganic-chemistry.org
| Reaction Type | Coupling Partner | Product | Typical Catalytic System |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 7-Phenylthieno[2,3-d]pyridazin-4(5H)-one | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O |
| Suzuki-Miyaura | Thiophene-2-boronic acid | 7-(Thiophen-2-yl)thieno[2,3-d]pyridazin-4(5H)-one | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane |
| Buchwald-Hartwig | Pyrrolidine | 7-(Pyrrolidin-1-yl)thieno[2,3-d]pyridazin-4(5H)-one | Pd₂(dba)₃, XPhos, NaOtBu, Toluene |
| Sonogashira | Phenylacetylene | 7-(Phenylethynyl)thieno[2,3-d]pyridazin-4(5H)-one | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF |
Ring-Opening and Rearrangement Processes of the Fused System
The thieno[2,3-d]pyridazine (B3120762) scaffold, while generally stable, can theoretically undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of isomeric heterocyclic systems. These transformations are of significant interest in medicinal chemistry and drug discovery as they can provide access to novel molecular frameworks with potentially distinct biological activities. Although specific literature detailing such processes for this compound is limited, plausible reaction pathways can be inferred from the known reactivity of related nitrogen-containing heterocyclic systems.
One of the most relevant rearrangement reactions for this class of compounds is the Dimroth rearrangement. scielo.brwikipedia.orgnih.gov This rearrangement typically occurs in heterocyclic systems containing an endocyclic nitrogen atom adjacent to a carbon atom bearing an exocyclic amino group. The process involves the hydrolytic or base-catalyzed ring opening of the heterocyclic ring, followed by rotation of the resulting intermediate and subsequent recyclization to form a thermodynamically more stable isomer. scielo.brwikipedia.orgnih.gov
In the context of the this compound scaffold, a hypothetical Dimroth-type rearrangement could be envisioned if the 4-oxo group is converted to an amino functionality, for instance, through a multi-step synthesis involving chlorination followed by amination. The resulting 4-amino-7-chlorothieno[2,3-d]pyridazine could then potentially undergo a Dimroth rearrangement.
The proposed mechanism would initiate with a nucleophilic attack, typically by a hydroxide ion in a basic medium or water under acidic conditions, on the C4 carbon of the pyridazine (B1198779) ring. This would lead to the cleavage of the N5-C4 bond, opening the pyridazine ring to form an intermediate. Subsequent rotation around the newly formed single bond would allow for the recyclization through the attack of the exocyclic amino group onto the carbonyl carbon of the opened chain, followed by the elimination of a water molecule to yield the rearranged product.
This transformation would result in the conversion of the thieno[2,3-d]pyridazine system into a thieno[2,3-d]pyrimidine (B153573) derivative, where the positions of the nitrogen atoms in the six-membered ring are altered. Such a rearrangement would be a powerful tool for generating structural diversity from a common precursor.
While direct experimental evidence for the Dimroth rearrangement on the this compound scaffold is not extensively documented, the principles established for other nitrogen-containing heterocycles provide a strong basis for its feasibility. scielo.brwikipedia.orgnih.gov Further research in this area could unlock novel synthetic routes to a wider range of thieno-fused pyrimidine (B1678525) derivatives.
| Entry | Starting Material | Proposed Reagent/Condition | Plausible Intermediate | Rearranged Product | Reaction Type |
| 1 | 4-Amino-7-chlorothieno[2,3-d]pyridazine | Base (e.g., NaOH), Heat | Open-chain amino-nitrile | 4-Amino-7-chloro-thieno[2,3-d]pyrimidin-5(6H)-one | Dimroth Rearrangement |
Structure Activity Relationship Sar Investigations of Thieno 2,3 D Pyridazin 4 5h One Derivatives
Elucidation of Key Structural Elements for Modulatory Potential
The biological activity of thieno[2,3-d]pyridazin-4(5H)-one derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Key areas of modification that significantly influence the pharmacological profile include the 7-position of the thiophene (B33073) ring, the N-5 position of the pyridazinone ring, and the potential for additional functionalization on the thiophene ring.
Impact of Substituents on the Pyridazinone Nitrogen (N-5)
The nitrogen atom at the 5-position (N-5) of the pyridazinone ring is a critical handle for chemical modification, and substituents at this position play a pivotal role in determining the biological activity and selectivity of the compounds. In a study of thieno[2,3-d]pyridazin-5(4H)-one derivatives as adenosine (B11128) receptor ligands, small structural changes at this position significantly influenced binding affinity. nih.gov For example, the introduction of a small alkyl group like ethyl in compound 5 (5-ethyl-7-(thiazol-2-yl)thieno[2,3-d]pyridazin-4(5H)-one) was found to be optimal for binding to the human A1 adenosine receptor. nih.gov This suggests that the size and nature of the N-5 substituent are crucial for fitting into the specific binding pocket of the target receptor.
The following table summarizes the effect of N-5 substituents on the binding affinity of thieno[2,3-d]pyridazin-4(5H)-one derivatives for the human A1 adenosine receptor.
| Compound | N-5 Substituent | hA1 Ki (μM) |
| 1 | H | > 10 |
| 2 | Methyl | 5.23 |
| 3 | Ethyl | 1.87 |
| 4 | Propyl | 3.45 |
| 5 | Isopropyl | > 10 |
Data derived from a study on adenosine receptor ligands. nih.gov
Role of Additional Moieties Conjugated to the Thiophene Ring
Modification of the thiophene ring, beyond the 7-position, offers another avenue to modulate the pharmacological properties of thieno[2,3-d]pyridazin-4(5H)-one derivatives. In the development of potent Gonadotropin-Releasing Hormone (GnRH) receptor antagonists based on the thieno[2,3-d]pyrimidine-2,4-dione scaffold, a closely related structure, substituents on the thiophene ring were found to be critical for activity. nih.gov Specifically, a 5-aminomethyl group was identified as a key feature for good receptor binding. nih.gov Further SAR studies on the 6-position of the thiophene ring indicated a preference for hydrophobic substituents. nih.gov This highlights that moieties conjugated to the thiophene ring can significantly contribute to the binding affinity and selectivity of the molecule by engaging with specific sub-pockets of the target protein.
Identification of Pharmacophoric Features within the Thieno[2,3-d]pyridazine (B3120762) Scaffold
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the thieno[2,3-d]pyridazine scaffold, several key pharmacophoric features can be identified based on SAR studies of related compounds. The pyridazinone ring, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is a crucial element for anchoring the molecule within a binding site. nih.gov The fused thiophene ring provides a rigid scaffold and can participate in hydrophobic and van der Waals interactions. The chlorine atom at the 7-position likely acts as a key interaction point, potentially occupying a halogen-binding pocket. Furthermore, the N-5 position serves as a vector for introducing various substituents that can be tailored to interact with specific regions of the target protein, thereby enhancing potency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For thieno[2,3-d]pyridazine derivatives and their analogs, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for activity. mdpi.comnih.govnih.gov
In a 3D-QSAR study on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, CoMFA and CoMSIA models with good predictive capabilities were established. rsc.orgpreprints.org These models, represented by contour maps, highlight regions where steric bulk, electrostatic interactions, hydrophobicity, and hydrogen bonding capabilities are favorable or unfavorable for biological activity. mdpi.com For instance, the CoMFA steric contour map might indicate that bulky substituents are preferred in a certain region of the molecule to enhance binding, while the electrostatic map could show where positive or negative potentials are beneficial. Such predictive models are invaluable for designing new derivatives with potentially improved activity.
The statistical parameters for a typical 3D-QSAR model are presented in the table below.
| Model | q² | r² | r²pred |
| CoMFA | 0.818 | 0.917 | - |
| CoMSIA | 0.801 | 0.897 | 0.762 |
q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for the test set. Data from a study on thieno-pyrimidine derivatives. mdpi.com
Computational Approaches to SAR Studies, Including Molecular Docking and Dynamics
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes of ligands and understanding the dynamic nature of ligand-receptor interactions. nih.govnih.gov
Molecular docking studies are used to predict the preferred orientation of a ligand when bound to a target protein. amazonaws.com For thieno[2,3-d]pyridazine derivatives, docking simulations can reveal key interactions, such as hydrogen bonds between the pyridazinone moiety and specific amino acid residues, and hydrophobic interactions involving the thiophene ring and its substituents. In a study on thieno[2,3-d]pyrimidine (B153573) derivatives as VEGFR-2 inhibitors, molecular docking was used to rationalize the observed potent inhibitory activities of several compounds. nih.govresearchgate.net
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to assess the stability of the binding mode over time. nih.gov MD simulations of thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2 have been used to confirm the stability of the docked poses and to understand the conformational changes that may occur upon ligand binding. nih.govresearchgate.net These simulations can reveal the persistence of key hydrogen bonds and other interactions, providing a deeper understanding of the SAR at a molecular level.
Preclinical Pharmacological Mechanisms of Action of Thieno 2,3 D Pyridazin 4 5h One Derivatives
Target-Specific Modulation and Enzyme Inhibition
The biological activity of thieno[2,3-d]pyridazin-4(5H)-one derivatives and their analogues often stems from their ability to bind and inhibit specific enzymes, disrupting cellular processes that are critical for pathogen survival or cancer cell proliferation.
The thieno-fused heterocyclic framework is a well-established pharmacophore for kinase inhibition. While direct studies on 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one are limited, extensive research on the closely related thieno[2,3-d]pyrimidine (B153573) scaffold provides significant insight into this mechanism. Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to cell growth, proliferation, and survival. Abnormal PI3K signaling is a hallmark of many cancers, making it a key therapeutic target. nih.govnih.gov
Researchers have designed and synthesized novel thieno[2,3-d]pyrimidine derivatives that exhibit nanomolar potency against PI3K, leading to significant anti-proliferative activity in cancer cell lines and in vivo efficacy in tumor models. nih.gov Beyond PI3K, this structural class has shown inhibitory activity against a range of other kinases, demonstrating the versatility of the scaffold. For instance, derivatives have been developed as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), sirtuin 2 (SIRT2), and FMS-like tyrosine kinase 3 (FLT3), which are implicated in cancer and neurodegenerative diseases. nih.gov
Table 1: Kinase Inhibition by Thieno-Fused Heterocyclic Derivatives
| Compound Class | Target Kinase | Biological Context |
| Thieno[2,3-d]pyrimidines | PI3K | Cancer |
| Thieno[2,3-d]pyrimidines | ROCK | Cancer |
| Tetrahydrobenzo researchgate.netsarpublication.comthieno[2,3-d]pyrimidin-4(3H)-ones | SIRT2 | Parkinson's Disease, Cancer |
| Imidazo[1,2-b]pyridazines | FLT3 | Acute Myeloid Leukemia |
| Thieno[2,3-b]pyridines | Pim-1 | Cancer |
A key mechanism contributing to the anticancer potential of related thieno-fused heterocycles is their interaction with the DNA Damage Response (DDR) network. Cancer cells often rely on robust DNA repair pathways to survive the effects of both endogenous DNA damage and chemotherapy. Targeting these repair mechanisms can induce synthetic lethality and restore sensitivity to conventional DNA-damaging agents.
Specifically, derivatives of the isomeric thieno[2,3-b]pyridine (B153569) scaffold have been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.govnih.gov TDP1 is a crucial enzyme that repairs DNA lesions created by topoisomerase I (TOP1) inhibitors, a class of chemotherapy drugs like topotecan. nih.gov By inhibiting TDP1, thienopyridine compounds prevent the cancer cell from repairing the drug-induced DNA damage, thereby restoring or enhancing the efficacy of the TOP1 inhibitor. nih.govnih.gov There is also evidence to suggest that these compounds may partially engage other DNA repair proteins, such as poly [ADP-ribose] polymerase 1 (PARP1), indicating a multi-faceted impact on the DDR pathway. nih.gov This strategy of targeting DNA repair represents a promising approach to overcoming chemoresistance. youtube.com
The thieno-fused heterocyclic core also shows potential for the development of novel antibacterial agents. A critical and underexploited target in bacteria is the DNA replication machinery, which is substantially different from its human counterpart. mdpi.com DnaG primase is an essential bacterial enzyme that synthesizes RNA primers required for DNA replication; its inhibition would selectively halt bacterial growth. mdpi.com
While direct inhibition of DnaG by thieno[2,3-d]pyridazines has not yet been extensively documented, related thienopyridine compounds have been successfully developed as potent inhibitors of another vital bacterial enzyme, DNA gyrase. researchgate.netnih.gov DNA gyrase, a type II topoisomerase, is responsible for managing DNA topology during replication. nih.gov Several novel thienopyridine derivatives have demonstrated significant inhibitory activity against E. coli DNA gyrase, with IC50 values in the low micromolar range, comparable to or better than the reference inhibitor novobiocin. nih.gov These findings highlight the potential of the thieno-fused scaffold to target essential bacterial enzymes involved in DNA processing, suggesting that the development of DnaG-specific inhibitors may be a viable strategy.
Cellular Pathway Perturbations and Signaling Cascade Modulation
By inhibiting key enzymes, derivatives of thieno[2,3-d]pyridazine (B3120762) and related structures can trigger profound downstream effects, leading to the disruption of cellular signaling cascades that control cell division and survival.
A common outcome of targeting kinases and other proteins involved in cell proliferation is the disruption of the cell cycle. Multiple studies on thieno-fused compounds have demonstrated their ability to cause cell cycle arrest, preventing cancer cells from completing the division process.
For example, certain thieno[2,3-d]pyrimidine derivatives have been shown to induce cell growth arrest at the G2/M phase in colon cancer cell lines. nih.gov Similarly, related thieno[2,3-b]pyridine compounds also promote a robust G2/M arrest in prostate cancer cells. nih.govresearchgate.net This arrest prevents the cells from entering mitosis, ultimately inhibiting the formation of new daughter cells. Flow cytometry analysis in these studies confirms a significant accumulation of cells in the G2/M phase following treatment. nih.govresearchgate.net While G2/M arrest is frequently observed, other derivatives have been reported to cause arrest in the G1 phase, showcasing the diverse ways these compounds can interfere with cell cycle checkpoints depending on their specific structure and cellular context.
Table 2: Effects of Thieno-Fused Derivatives on Cell Cycle Progression
| Compound Class | Cell Line | Observed Effect |
| Thieno[2,3-d]pyrimidines | Colon HT-29 | G2/M phase arrest |
| Thieno[2,3-b]pyridines | Prostate PC3 | G2/M phase arrest |
| Thieno[2,3-c]pyridines | Head and Neck HSC3, Colorectal RKO | G2 phase arrest |
The ultimate fate of cancer cells following significant DNA damage or prolonged cell cycle arrest is often programmed cell death, or apoptosis. Thieno-fused heterocyclic derivatives have consistently been shown to be potent inducers of apoptosis in various cancer cell lines.
The apoptotic activity of a hexahydrobenzo researchgate.netsarpublication.comthieno[2,3-d]pyrimidine derivative was demonstrated by a 19.1-fold increase in the total apoptotic ratio in treated cells. nih.gov This effect was further supported by a significant rise in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The induction of apoptosis is a critical mechanism for the therapeutic efficacy of anticancer agents, as it leads to the safe and effective elimination of malignant cells.
Biochemical and Biophysical Characterization of Molecular Interactions
The molecular interactions of thieno[2,3-d]pyridazin-4(5H)-one derivatives with their biological targets are often characterized through a combination of biochemical and biophysical methods. These studies are crucial for understanding the compound's mechanism of action at a molecular level.
For instance, a closely related analog, 7-(Thiazol-2-yl)thieno[2,3-d]pyridazin-4(5H)-one, has been cataloged in chemical databases, suggesting its potential interaction with biological targets, although specific binding constants have not been published. Research on the broader thienopyrimidine class has identified potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks). The binding affinities for these interactions are typically determined using recombinant proteins and are expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
Table 1: Illustrative Binding Affinities of Structurally Related Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target | Binding Affinity (IC50/Ki) |
|---|---|---|
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Nanomolar to micromolar range |
| Thieno[2,3-d]pyrimidine | EGFR | Nanomolar to micromolar range |
| Thieno[2,3-d]pyrimidine | PI3K | Nanomolar to micromolar range |
Note: This table represents generalized findings for the broader class of thieno[2,3-d]pyrimidines and not for this compound itself.
Mechanistic studies for this class of compounds typically involve a tiered approach, starting with cell-free enzymatic assays and progressing to cell-based functional assays.
In cell-free systems , the direct interaction of a compound with its purified target protein is assessed. For kinase inhibitors, this often involves measuring the inhibition of phosphotransferase activity using methods like radiometric assays (e.g., ³²P-ATP incorporation) or fluorescence-based assays (e.g., FRET or fluorescence polarization). These assays confirm that the compound directly interacts with the target and inhibits its catalytic function.
Cell-based assays are subsequently employed to determine if the compound can engage its target within a cellular context and elicit a biological response. For example, if a thieno[2,3-d]pyridazin-4(5H)-one derivative is hypothesized to be a kinase inhibitor, its effect on the phosphorylation of downstream signaling proteins would be measured in relevant cancer cell lines using techniques like Western blotting or ELISA. Furthermore, cellular thermal shift assays (CETSA) can be used to provide evidence of direct target engagement in intact cells.
Assessment of Selectivity Against Diverse Biological Targets
A critical aspect of preclinical pharmacology is the assessment of a compound's selectivity. A highly selective compound interacts with a limited number of targets, which can minimize off-target effects. The selectivity of thieno[2,3-d]pyridazin-4(5H)-one derivatives is typically evaluated by screening them against a panel of diverse biological targets, most commonly a broad range of protein kinases.
These selectivity profiles are often generated by specialized contract research organizations (CROs) that maintain large panels of recombinant kinases. The data from these screens are usually presented as the percentage of inhibition at a fixed concentration or as IC50 values for a subset of sensitive kinases. A compound is considered selective if it demonstrates significantly higher potency for its intended target(s) compared to other targets in the panel. For example, a kinase inhibitor might be tested against a panel of over 400 different kinases to determine its "kinome" selectivity profile. This comprehensive analysis is crucial for predicting the potential therapeutic window and side-effect profile of a new chemical entity.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Rational Design Strategies for Thieno 2,3 D Pyridazin 4 5h One Analogs
Virtual Screening Methodologies for Hit Identification
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the thieno[2,3-d]pyridazin-4(5H)-one scaffold, both ligand-based and structure-based virtual screening methodologies are employed to identify initial hits.
Ligand-Based Virtual Screening (e.g., Pharmacophore and QSAR Models)
Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are active for a particular target. These methods use the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups. For thieno[2,3-d]pyridazin-4(5H)-one analogs, pharmacophore models can be generated from a set of known active compounds. These models then serve as 3D queries to screen large compound databases for novel molecules that match the pharmacophoric features, and are thus potential new hits. For instance, pharmacophore modeling has been successfully applied to the related thieno[2,3-d] nih.govresearchgate.netpreprints.orgtriazine scaffold to identify potent epidermal growth factor receptor (EGFR) inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By developing a robust QSAR model for thieno[2,3-d]pyridazin-4(5H)-one analogs, the activity of new, unsynthesized compounds can be predicted. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency. 2D-QSAR models use topological descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to build more predictive models. preprints.org Successful QSAR studies on the related thieno[2,3-b]pyridinone scaffold have demonstrated an inverse relationship between the size of substituents and binding affinity, providing valuable guidance for molecular design. mdpi.com
Structure-Based Virtual Screening Approaches
Structure-based virtual screening (SBVS) requires the three-dimensional structure of the biological target, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational homology modeling. mdpi.commdpi.com
The primary SBVS technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. frontiersin.org For thieno[2,3-d]pyridazin-4(5H)-one analogs, docking can be used to screen large virtual libraries of compounds against a specific target of interest. The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of compounds and the selection of the most promising candidates for further experimental testing. A multi-step virtual screening approach, which may combine pharmacophore-based screening with molecular docking, has been shown to be effective in identifying novel inhibitors for various targets. nih.gov
Structure-Based Drug Design (SBDD) Techniques
Once initial hits are identified, structure-based drug design (SBDD) techniques are employed to optimize their potency, selectivity, and pharmacokinetic properties. acs.org SBDD relies on the detailed 3D structural information of the ligand-target complex.
Molecular Docking for Ligand-Target Complex Prediction
Molecular docking is not only a tool for virtual screening but also a cornerstone of SBDD. By analyzing the predicted binding mode of a 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one analog within the active site of its target, medicinal chemists can make informed decisions about which modifications to the molecule are likely to improve binding affinity. For example, docking studies can reveal key hydrogen bond interactions, hydrophobic contacts, or salt bridges that are crucial for binding. mdpi.com This information can then be used to design new analogs with enhanced interactions with the target protein. Docking studies on related pyridazinone scaffolds have been used to predict plausible mechanisms of ligand-protein interactions. nih.gov
| Computational Technique | Application in Drug Design for Thieno[2,3-d]pyridazin-4(5H)-one Analogs | Key Outcomes |
| Ligand-Based Virtual Screening | Identification of new hit compounds based on the structures of known active molecules. | Novel scaffolds with desired biological activity. |
| Pharmacophore Modeling | Creation of 3D models of essential features for biological activity to screen compound libraries. | Identification of molecules with the necessary functional groups for target binding. |
| QSAR | Development of mathematical models to predict the biological activity of new analogs. | Prioritization of synthetic targets and understanding of structure-activity relationships. |
| Structure-Based Virtual Screening | Screening of large compound libraries against a 3D target structure to find potential binders. | Identification of novel hit compounds with predicted binding affinity for the target. |
| Molecular Docking | Prediction of the binding mode and affinity of ligands to a target protein. | Guidance for lead optimization by identifying key interactions. |
| Molecular Dynamics Simulations | Exploration of the conformational landscape and stability of ligand-target complexes over time. | Assessment of binding stability and the role of solvent in ligand binding. |
| Free Energy Perturbation (FEP) | Rigorous calculation of relative binding affinities between similar ligands. | Accurate ranking of compound potency to guide synthetic efforts. |
| End-Point Methods (MM/PBSA, MM/GBSA) | Estimation of binding free energies from molecular dynamics trajectories. | Insights into the energetic contributions to binding and a balance between accuracy and computational cost. |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to study its behavior over time at an atomic level. nih.gov For a complex between a thieno[2,3-d]pyridazin-4(5H)-one analog and its target, an MD simulation can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, the stability of the binding pose predicted by docking can be assessed. nih.govresearchgate.net
Conformational Changes: Both the ligand and the protein are flexible. MD simulations can capture conformational changes that occur upon ligand binding, which may not be apparent from static docking poses.
Role of Water Molecules: Solvent molecules can play a critical role in mediating ligand-target interactions. MD simulations explicitly include water, allowing for the identification of key water-bridged interactions.
MD simulations have been successfully used to investigate the dynamic behavior of related thieno[2,3-d]pyrimidine (B153573) derivatives in complex with their targets, providing a deeper understanding of the interactions. nih.gov
Free Energy Perturbation and End-Point Methods for Affinity Prediction
While molecular docking provides a relatively fast estimation of binding affinity, more rigorous and computationally intensive methods are often needed for accurate prediction, especially during lead optimization.
Free Energy Perturbation (FEP): FEP is a powerful technique based on statistical mechanics that allows for the calculation of relative binding free energies between two closely related ligands. researchgate.net By simulating a non-physical transformation of one ligand into another within the active site of the target, FEP can provide highly accurate predictions of the change in binding affinity resulting from a chemical modification. This can be invaluable in prioritizing which analogs to synthesize.
End-Point Methods (MM/PBSA and MM/GBSA): The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for estimating the free energy of binding from MD simulation trajectories. frontiersin.org These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.gov MM/PBSA and MM/GBSA offer a good balance between accuracy and computational cost, making them useful for rescoring docking poses and analyzing the energetic contributions to binding. rsc.org These methods have been applied to thieno[2,3-d]pyrimidine derivatives to analyze binding free energies. ekb.eg
De Novo Design Strategies for Novel Thienopyridazine Derivatives
De novo drug design is a computational strategy focused on creating novel molecular structures from scratch, tailored to fit the structural and chemical constraints of a specific biological target. researchgate.net This approach is not reliant on existing chemical databases and therefore offers a pathway to truly innovative chemical entities. For the thienopyridazine scaffold, de novo design can be employed to generate new analogs with desired pharmacological profiles.
One prominent strategy is fragment-based de novo design . This method involves computationally placing small molecular fragments into the active site of a target protein and then growing or linking them to form a coherent molecule that fits the binding pocket. youtube.com For a target of interest, fragments could be computationally selected and assembled around a core thienopyridazine structure, or the thienopyridazine itself could be identified as a key fragment to be elaborated upon. This allows for the efficient exploration of chemical space and the creation of unique substitution patterns that might not be conceived through traditional chemical intuition alone. youtube.com
Another increasingly powerful approach involves the use of deep generative models . These artificial intelligence (AI) models can learn the underlying patterns from large datasets of known molecules to generate new, chemically valid structures. nih.govrsc.org A generative model could be trained on a database of known kinase inhibitors, for example, and then be tasked to produce novel molecules that incorporate the thienopyridazine core while also possessing predicted high-affinity and drug-like properties. nih.gov
In a practical application of rational design, a series of novel compounds incorporating the thienopyridazine core were designed and synthesized as potential checkpoint kinase 1/2 (Chk1/2) inhibitors. nih.gov This process, while not fully automated de novo design, relies on the same core principles: understanding the target's structure and designing novel chemical matter to interact with it effectively. Molecular docking of a lead compound, 10o , into the ATP-binding site of the Chk1 kinase domain revealed key polar interactions that informed the design of subsequent derivatives. nih.gov
Chemoinformatic Analysis of Thienopyridazine Chemical Space and Diversity
Chemoinformatics provides the tools to analyze and visualize the chemical space occupied by a library of compounds, such as thienopyridazine analogs. The "chemical space" is a concept that describes the ensemble of all possible molecules, and chemoinformatic analysis helps to understand the diversity and drug-likeness of a specific subset of this space. nih.gov
For a virtual or synthesized library of thienopyridazine derivatives, chemoinformatic tools can calculate a wide range of physicochemical properties. These properties are crucial for predicting a compound's potential as a drug candidate. Analysis of a library of thienopyridazine analogs would involve assessing the distribution of these properties to ensure they fall within desirable ranges for factors like oral bioavailability. nih.gov This helps in prioritizing which compounds to synthesize or screen.
Table 1: Representative Physicochemical Property Distribution for a Hypothetical Library of Thienopyridazine Analogs
| Property | Minimum Value | Maximum Value | Mean Value | Standard Deviation |
|---|---|---|---|---|
| Molecular Weight (MW) | 250.3 | 549.7 | 415.5 | 55.2 |
| LogP (Hydrophobicity) | 1.5 | 5.0 | 3.2 | 0.8 |
| Hydrogen Bond Donors | 0 | 3 | 1.1 | 0.6 |
| Hydrogen Bond Acceptors | 2 | 8 | 4.8 | 1.3 |
Furthermore, chemoinformatic analysis is critical for evaluating the scaffold diversity and novelty of a compound library. nih.gov The thieno[2,3-d]pyridazine (B3120762) core is a fused heterocyclic system, and its derivatives can contribute significantly to structural diversity in screening collections. igi-global.com By analyzing the scaffolds present in a library and comparing them to those in databases of known drugs and natural products, researchers can identify novel chemical matter that may lead to new biological activities or intellectual property. nih.gov Libraries containing novel scaffolds, like many thienopyridazine derivatives, are valuable for exploring new areas of chemical space and finding hits for challenging biological targets. nih.gov
Computational Tools for Scaffold Prioritization and Optimization
Once a promising scaffold like thieno[2,3-d]pyridazine is identified, a suite of computational tools can be used to prioritize and optimize derivatives for a specific biological target.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are used to correlate the 3D properties of molecules with their biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate statistical models that can predict the activity of unsynthesized compounds. nih.govmdpi.com For a series of thienopyridazine analogs, a 3D-QSAR model could highlight regions where bulky, electron-withdrawing, or hydrogen-bonding groups would increase or decrease activity, thereby guiding the design of more potent molecules. nih.gov
Table 2: Typical Statistical Parameters for a Predictive 3D-QSAR (CoMSIA) Model
| Parameter | Description | Value |
|---|---|---|
| q² | Cross-validated correlation coefficient | 0.72 |
| r² | Non-cross-validated correlation coefficient | 0.97 |
| Steric Field Contribution | Percentage influence of molecular shape | 25% |
| Electrostatic Field Contribution | Percentage influence of charge distribution | 35% |
| Hydrophobic Field Contribution | Percentage influence of hydrophobicity | 20% |
| H-Bond Donor Contribution | Percentage influence of H-bond donors | 10% |
Molecular docking is a fundamental tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For thienopyridazine analogs, docking simulations can elucidate the binding mode within a target's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For instance, docking studies of thienopyridazine inhibitors of Chk1 kinase showed polar interactions with ATP-ribose-binding residues, providing a structural hypothesis for their activity. nih.gov
To refine the static picture provided by docking, Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system. mdpi.com This can help confirm that the interactions predicted by docking are maintained over time and can reveal the role of water molecules in the binding site. researchgate.netnih.gov
Finally, computational approaches like scaffold hopping can be used to optimize a lead series. nih.gov If the thienopyridazine core presents issues (e.g., related to metabolism or synthesis), computational tools can search for alternative, chemically distinct scaffolds that maintain the key pharmacophoric features required for biological activity. unica.ittandemai.com This strategy can lead to the discovery of new chemical series with improved drug-like properties.
Patent Landscape and Academic Innovation in Thieno 2,3 D Pyridazin 4 5h One Research
Analysis of Patented Synthetic Routes and Intermediates
A notable patent in this area, WO2007124181A3, discloses thieno[2,3-d]pyrimidine (B153573) and thieno-pyridazine compounds for the treatment of protein kinase-mediated diseases. google.com The synthetic routes described in such patents often start from a substituted thiophene (B33073) precursor. A common strategy involves the construction of the pyridazinone ring onto the thiophene core.
Hypothetical Patented Synthetic Route:
A plausible and patentable synthetic route for 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one could commence with a 2-amino-3-cyanothiophene derivative. The key steps would likely involve:
Diazotization and Chlorination: The amino group of the thiophene precursor could be diazotized and subsequently replaced with a chlorine atom to introduce the chloro-substituent at the 7-position of the final scaffold.
Hydrolysis of the Nitrile: The cyano group would then be hydrolyzed to a carboxylic acid.
Ring Closure with Hydrazine (B178648): The resulting 2-carboxy-3-chlorothiophene derivative would undergo cyclization with hydrazine hydrate (B1144303) to form the pyridazinone ring, yielding this compound.
Key Intermediates for Patent Claims:
In a patent application for such a process, the novelty would not only reside in the final compound but also in the key intermediates. For the hypothetical route described above, the following intermediates would be crucial for establishing a robust patent position:
| Intermediate Compound | Potential Role in Synthesis |
| Substituted 2-amino-3-cyanothiophene | Starting material for the fused ring system |
| 2-carboxy-3-chlorothiophene | Key precursor before pyridazinone ring formation |
It is important to note that variations of this route, such as starting with a pre-functionalized thiophene or employing different cyclization conditions, would also be subject to patent protection.
Intellectual Property Trends for Thienopyridazine and Related Fused Heterocycles
The intellectual property landscape for thienopyridazines and related fused heterocycles is characterized by a focus on their therapeutic applications. Patents in this domain are often broad in scope, claiming a genus of compounds with a common core scaffold but with various substituents.
Key Trends:
Focus on Kinase Inhibition: A significant number of patents, such as WO2007124181A3, are directed towards the use of thieno-pyridazine and thieno[2,3-d]pyrimidine derivatives as inhibitors of protein kinases. google.com This suggests a strong commercial interest in developing drugs for cancer and inflammatory diseases.
Broad Markush Structures: Patent claims often utilize Markush structures, which allows for the protection of a large number of related compounds. This strategy provides a broad protective umbrella and can prevent competitors from easily designing around the patent.
Composition of Matter and Method of Use Claims: Patents typically include claims covering the novel compounds themselves (composition of matter), pharmaceutical compositions containing these compounds, and their methods of use for treating specific diseases.
Increasing Interest in Pyridazinone Derivatives: There is a growing number of patents and publications centered around pyridazinone-containing heterocycles for various therapeutic targets, indicating a rising interest in this particular pharmacophore.
Academic Contributions to Patentable Inventions in this Chemical Class
Academic research plays a pivotal role in laying the groundwork for patentable inventions in the field of fused heterocycles. While direct academic patents for this compound are not prominent, academic labs continuously develop novel synthetic methodologies and identify new biological activities that can be translated into intellectual property.
Examples of Patentable Academic Research:
Novel Synthetic Methods: Academic publications often describe innovative and efficient methods for the synthesis of complex heterocyclic systems. For instance, a one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from readily available starting materials represents a potentially patentable process due to its efficiency and novelty.
Discovery of New Biological Activities: University research groups are instrumental in screening compound libraries and identifying novel biological targets for existing or newly synthesized scaffolds. The discovery of a new therapeutic application for a known thienopyridazine derivative could lead to a method-of-use patent.
Development of Novel Scaffolds: The design and synthesis of entirely new fused heterocyclic systems in academia can be a source of valuable composition of matter patents.
A significant portion of the foundational chemistry for constructing thienopyridine and thienopyrimidine cores, which are structurally analogous to thienopyridazines, has been developed in academic settings and subsequently cited in patents.
Strategic Considerations for Protecting Innovations Arising from Research on this Scaffold
For researchers and institutions working with the this compound scaffold, a well-defined intellectual property strategy is essential to capitalize on their innovations.
Key Strategic Considerations:
Early Patent Filing: Given the competitive nature of pharmaceutical research, it is crucial to file for patent protection as early as possible. A provisional patent application can be a cost-effective way to establish a priority date.
Comprehensive Claim Strategy: Patent applications should include a mix of claim types to ensure broad protection. This includes:
Composition of Matter Claims: Covering the novel compounds, including stereoisomers and pharmaceutically acceptable salts.
Process Claims: Detailing the novel synthetic methods and key intermediates.
Method of Use Claims: Specifying the therapeutic applications of the compounds.
Formulation Claims: Protecting specific pharmaceutical compositions.
Freedom-to-Operate Analysis: Before significant investment in research and development, a thorough freedom-to-operate (FTO) analysis should be conducted to ensure that the planned research does not infringe on existing patents.
Global Patent Strategy: For innovations with global commercial potential, it is important to consider filing for patent protection in key pharmaceutical markets worldwide.
University-Industry Collaboration: Collaborations between academic institutions and pharmaceutical companies can facilitate the translation of basic research into patented and commercialized products. Clear agreements on intellectual property ownership and licensing are vital in such partnerships.
Future Research Directions and Translational Potential for Thieno 2,3 D Pyridazin 4 5h One
Development of Next-Generation Synthetic Methodologies
While established methods like the Gewald reaction are effective for constructing the thiophene (B33073) ring, future research will likely pivot towards more efficient, sustainable, and scalable synthetic strategies. nih.govnih.gov The development of next-generation methodologies is crucial for accelerating the synthesis of diverse compound libraries based on the thieno[2,3-d]pyridazine (B3120762) scaffold.
Key areas for future development include:
Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate large-scale production. This would be particularly advantageous for multi-step syntheses of complex analogs.
Photoredox and Electrocatalysis: These modern synthetic techniques can enable novel transformations and C-H functionalization reactions under mild conditions, allowing for the introduction of chemical diversity at previously inaccessible positions on the scaffold.
Microwave-Assisted Synthesis: Expanding the use of microwave irradiation can significantly reduce reaction times and improve yields for key cyclization and substitution steps in the synthesis of thieno[2,3-d]pyridazine derivatives. nih.govrsc.org
Table 1: Comparison of Synthetic Methodologies for Heterocyclic Scaffolds
| Methodology | Traditional Batch Synthesis | Microwave-Assisted Synthesis | Continuous Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |
| Scalability | Limited, often challenging | Moderate | High, easily scalable |
| Process Control | Basic (temperature, pressure) | Precise temperature/pressure | Superior control over all parameters |
| Sustainability | Often high solvent use | Reduced solvent/energy use | Minimized waste, high efficiency |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process for scaffolds like thieno[2,3-d]pyridazine. keystonesymposia.orgnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify promising drug candidates, and optimize synthetic routes, thereby reducing the time and cost of development. nih.govmdpi.com
Future applications of AI/ML in this area include:
Predictive Modeling: Utilizing ML algorithms to build robust models that can accurately predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, for novel analogs before they are synthesized. keystonesymposia.orgnih.gov
De Novo Drug Design: Employing generative models, such as Generative Adversarial Networks (GANs), to design novel thieno[2,3-d]pyridazine derivatives with optimized binding affinity for specific biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing advanced 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to provide detailed insights into the structural requirements for biological activity and guide the design of more potent compounds. mdpi.com
Exploration of Undiscovered Preclinical Biological Targets and Modes of Action
While thieno[2,3-d]pyrimidine (B153573) and pyridazine (B1198779) derivatives have been investigated for their effects on targets like kinases (e.g., PI3K, VEGFR) and phosphodiesterases (PDEs), a vast landscape of potential biological targets remains unexplored. mdpi.comnih.govrsc.orgrsc.org The scaffold's privileged structure suggests it may interact with numerous other protein families.
Future research should focus on:
Target Deconvolution: Using chemoproteomics and other advanced techniques to identify the specific cellular targets of bioactive thieno[2,3-d]pyridazine compounds, which could uncover novel mechanisms of action.
Phenotypic Screening: Conducting large-scale phenotypic screens to identify compounds that produce a desired physiological effect in cellular or animal models, followed by target identification studies to understand how they work.
Exploring New Target Classes: Systematically evaluating the activity of thieno[2,3-d]pyridazine libraries against other important target classes, such as epigenetic enzymes (e.g., histone deacetylases), ion channels, and G-protein coupled receptors (GPCRs). The fused heterocyclic system is a bioisostere for adenine, suggesting potential interactions with ATP-binding sites in a wide array of enzymes. nih.gov
Table 2: Known and Potential Future Targets for the Thieno[2,3-d]pyridazine Scaffold
| Target Class | Known Examples | Potential Future Targets | Rationale |
|---|---|---|---|
| Kinases | PI3K, VEGFR mdpi.comnih.govmdpi.com | JAK family, BTK, CDKs | Scaffold is well-suited for ATP-binding sites. |
| Phosphodiesterases | PDE4, PDE10A rsc.orgrsc.org | Other PDE isoforms | Potential for treating CNS and inflammatory disorders. |
| Folate Pathway Enzymes | GARFTase, AICARFTase nih.gov | Dihydrofolate reductase | Purine bioisostere structure. nih.gov |
| Epigenetic Targets | None established | HDACs, HATs, Methyltransferases | Scaffold could be adapted to interact with cofactor binding sites. |
Advancements in Structure-Activity Relationship Profiling
A deep understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing lead compounds. While initial SAR studies have provided valuable insights, future efforts can leverage advanced analytical and computational techniques for a more granular and predictive understanding. nih.govnih.gov
Key advancements in SAR profiling will involve:
High-Resolution Structural Biology: Obtaining X-ray crystal structures or cryo-EM data of thieno[2,3-d]pyridazine analogs bound to their protein targets to visualize key interactions and guide rational drug design.
Biophysical Techniques: Employing methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to accurately quantify binding kinetics and thermodynamics, providing a deeper understanding of the forces driving molecular recognition.
Computational Docking and Molecular Dynamics: Using sophisticated computational models to simulate the binding of virtual compounds to their targets, helping to prioritize the synthesis of the most promising analogs and explain observed SAR trends. nih.gov
Potential for Scaffold Diversification and Analog Design in Academia
Academic research plays a crucial role in exploring the fundamental chemistry and therapeutic potential of novel scaffolds. The thieno[2,3-d]pyridazine core offers a robust platform for academic labs to engage in creative analog design and scaffold diversification.
Future academic contributions could include:
Bioisosteric Replacement: Systematically replacing parts of the thieno[2,3-d]pyridazine core (e.g., the thiophene or pyridazine ring) with other heterocycles to explore new chemical space and modulate physicochemical properties. nih.gov
Development of Chemical Probes: Synthesizing tagged or functionalized versions of potent thieno[2,3-d]pyridazine compounds for use as chemical probes to study biological pathways and validate new drug targets.
Fragment-Based Library Design: Designing and synthesizing libraries of smaller, fragment-like molecules based on the thieno[2,3-d]pyridazine scaffold for screening against a wide range of biological targets, providing starting points for new drug discovery projects.
Q & A
Q. What are the common synthetic routes for 7-chlorothieno[2,3-d]pyridazin-4(5H)-one, and how do reaction conditions influence yield and purity?
Synthesis typically involves cyclization of chlorinated precursors or functionalization of thieno-pyridazinone cores. For example:
- Cyclization with alkynyl intermediates : Chloro-substituted pyridazinones react with alkynes under basic conditions (e.g., KOH in dioxane) to form fused thieno-pyridazinones .
- Halogenation strategies : Direct chlorination of thieno-pyridazinone precursors using reagents like POCl₃ or SOCl₂ is common, though regioselectivity must be monitored via TLC or HPLC .
- Key variables : Solvent polarity (e.g., acetone vs. DMF), temperature (60–80°C optimal for cyclization), and stoichiometry of halide reagents (e.g., Na₂S·9H₂O for sulfur incorporation) significantly impact yield (typically 60–85%) and purity .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR identify substituent positions (e.g., chlorine at C7, carbonyl at C4). Aromatic protons in thieno rings appear as doublets (δ 7.2–8.1 ppm), while NH protons in the pyridazinone ring resonate near δ 10–12 ppm .
- IR : Strong carbonyl stretches (1650–1750 cm) and C-Cl vibrations (550–650 cm) confirm core functionality .
- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated for C₇H₄ClN₂OS: 198.98 g/mol) .
- Purification : Preparative TLC with petroleum ether/ethyl acetate (1:1) or column chromatography (silica gel, CH₂Cl₂/MeOH) resolves regioisomeric byproducts .
Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
The C7 chlorine activates the pyridazinone ring for:
- Nucleophilic substitution : Reacts with amines or alkoxides at C4 or C7 under mild conditions (e.g., K₂CO₃ in acetone, room temperature) .
- Suzuki coupling : Chlorine at C7 can be replaced by aryl/heteroaryl groups using Pd catalysts, though competing ring-opening reactions require careful optimization of ligand systems (e.g., XPhos) and bases (Na₂CO₃) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the thieno-pyridazinone core?
- Directed metalation : Use of directing groups (e.g., -OMe or -NHBoc) with LDA or TMPLi to selectively deprotonate C5 or C8 positions for halogenation or alkylation .
- Computational modeling : DFT calculations predict electron density hotspots (e.g., C7 chlorine lowers LUMO at C4, favoring nucleophilic attack) .
- Protection/deprotection : Temporary protection of the pyridazinone NH with Boc groups prevents unwanted side reactions during C7 modifications .
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for ring-expansion derivatives?
- Isotopic labeling : C-labeled precursors track carbon migration during cyclization (e.g., formation of fused selenadiazolo derivatives from alkynyl intermediates) .
- Kinetic profiling : Real-time monitoring via in situ IR or Raman spectroscopy identifies intermediates (e.g., enolate or thiiranium ion formation) in multi-step syntheses .
- Comparative analysis : Contrasting outcomes under microwave vs. conventional heating (e.g., reduced side products in microwave-assisted chlorination due to faster kinetics) .
Q. What computational tools are effective for predicting biological targets or ADMET properties of this compound derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Maestro screens kinase binding pockets (e.g., JAK2 or CDK inhibitors) by aligning the compound’s planar structure with ATP-binding sites .
- QSAR models : Hammett constants (σ) of substituents correlate with logP and solubility, guiding optimization for blood-brain barrier penetration .
- ADMET Prediction : SwissADME or ADMETLab2.0 evaluates metabolic stability (CYP450 interactions) and toxicity (AMES test alerts for mutagenicity) .
Q. How should researchers design experiments to validate conflicting reports on the compound’s fluorescence or photostability?
- Controlled photodegradation assays : Expose derivatives to UV-Vis light (300–500 nm) and quantify degradation via HPLC-UV. Use quinine sulfate as a fluorescence reference standard .
- Solvent effects : Compare fluorescence quantum yields in polar (DMSO) vs. non-polar (toluene) solvents to assess intramolecular charge transfer (ICT) behavior .
- Time-resolved spectroscopy : Femtosecond transient absorption identifies excited-state relaxation pathways contributing to photostability .
Data Analysis and Interpretation
Q. How can researchers reconcile discrepancies in biological activity data across studies?
- Dose-response normalization : Re-analyze IC₅₀ values using standardized assays (e.g., MTT vs. CellTiter-Glo for cytotoxicity) .
- Structural validation : Confirm batch purity via COSY NMR or X-ray crystallography to rule out impurities (e.g., regioisomers or oxidation byproducts) .
- Meta-analysis : Pool data from kinase profiling studies (e.g., PubChem AID 1259351) to identify consensus targets (e.g., PIM1 kinase inhibition) .
Q. What statistical methods are recommended for optimizing synthetic protocols with multifactorial variables?
- Design of Experiments (DoE) : Response surface methodology (RSM) models the impact of temperature, solvent ratio, and catalyst loading on yield .
- ANOVA : Identifies significant factors (e.g., Na₂S·9H₂O stoichiometry in thioether formation) and interactions (p < 0.05) .
- Machine learning : Train random forest models on historical reaction data to predict optimal conditions for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
